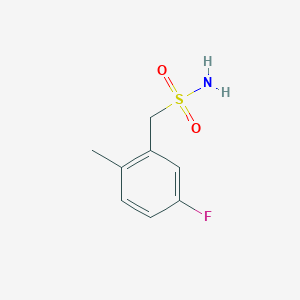
(5-Fluoro-2-methylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-2-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10FNO2S It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a fluorinated aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methylphenyl)methanesulfonamide typically involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include steps such as the preparation of the sulfonyl chloride intermediate, followed by its reaction with ammonia or an amine. The product is then purified using techniques like crystallization or chromatography to achieve the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
(5-Fluoro-2-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the sulfonamide group intact.
Aplicaciones Científicas De Investigación
(5-Fluoro-2-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Fluoro-2-methylphenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or experimental effects.
Comparación Con Compuestos Similares
Similar Compounds
(5-Fluoro-2-methylphenyl)sulfonamide: Lacks the methanesulfonamide group but has similar properties.
(5-Fluoro-2-methylphenyl)amine: Contains an amine group instead of the sulfonamide group.
(5-Fluoro-2-methylphenyl)methanesulfonate: Contains a methanesulfonate group instead of the sulfonamide group.
Uniqueness
(5-Fluoro-2-methylphenyl)methanesulfonamide is unique due to the presence of both the fluorine atom and the sulfonamide group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H10FNO2S |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(5-fluoro-2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10FNO2S/c1-6-2-3-8(9)4-7(6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |
Clave InChI |
YMMDOTABXZSWPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)F)CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B13179246.png)
![8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13179251.png)
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13179253.png)
![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13179267.png)
![4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13179281.png)

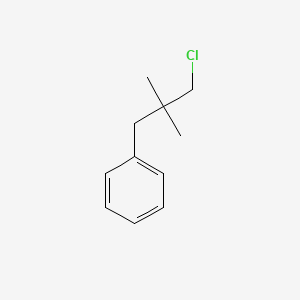

![1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13179293.png)
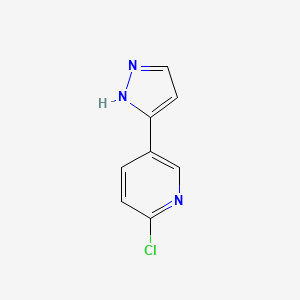
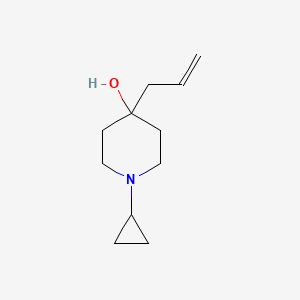
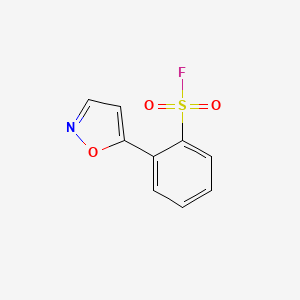
![3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)

